

# In-Depth Structural Analysis of the Ulifloxacin Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |
|----------------------|---------------------------|
| Compound Name:       | Ulifloxacin               |
| Cat. No.:            | B1683389                  |
|                      | <a href="#">Get Quote</a> |

This technical guide provides a comprehensive structural analysis of the **Ulifloxacin** molecule, intended for researchers, scientists, and drug development professionals. **Ulifloxacin** is a potent fluoroquinolone antibiotic and the active metabolite of the prodrug **Prulifloxacin**. This document details its chemical properties, mechanism of action, and relevant experimental methodologies.

## Molecular Structure and Physicochemical Properties

**Ulifloxacin**, with the IUPAC name 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid, is a synthetic antibiotic. Its core structure consists of a fused quinolone ring system, which is characteristic of the fluoroquinolone class of antibiotics. Key structural features include a fluorine atom at the C6 position, a piperazine moiety at the C7 position, and a unique thiazeto[3,2-a]quinoline tricyclic system.

Table 1: Physicochemical Properties of **Ulifloxacin**

| Property         | Value                                                                                          | Reference |
|------------------|------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H-[1][2]thiazeto[3,2-a]quinoline-3-carboxylic acid | [3]       |
| Chemical Formula | C <sub>16</sub> H <sub>16</sub> FN <sub>3</sub> O <sub>3</sub> S                               | [3]       |
| Molecular Weight | 349.38 g/mol                                                                                   | [4]       |
| CAS Number       | 112984-60-8                                                                                    | [3]       |
| Appearance       | Solid                                                                                          |           |
| Solubility       | Sparingly soluble in DMSO                                                                      |           |
| Exact Mass       | 349.0896 Da                                                                                    | [4]       |

## Spectroscopic and Crystallographic Data

Detailed experimental spectroscopic and crystallographic data for **Ulifloxacin** are not widely available in the public domain. The following sections provide general characteristics expected for fluoroquinolones and data for structurally similar compounds where available.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific <sup>1</sup>H and <sup>13</sup>C NMR data for **Ulifloxacin** are not publicly available. However, the spectra would be expected to show characteristic signals for the aromatic protons of the quinolone ring, the methyl group, the piperazine ring protons, and the protons of the thiazetoquinoline core.

### Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for **Ulifloxacin** is not publicly available. For a closely related fluoroquinolone, ciprofloxacin, characteristic IR absorption bands are observed for the C=O stretching of the carboxylic acid (around 1707 cm<sup>-1</sup>), C=O stretching of the ketone (around 1616 cm<sup>-1</sup>), and C-F stretching (around 1035 cm<sup>-1</sup>).[5][6]

### Mass Spectrometry (MS)

The mass spectrum of **Ulifloxacin** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern of fluoroquinolones is well-characterized and typically involves the loss of water, carbon dioxide, and fragmentation of the piperazine ring.<sup>[7][8]</sup>

Table 2: Predicted Mass Spectrometry Data for **Ulifloxacin**

| Ion                                                  | m/z      | Description                                 |
|------------------------------------------------------|----------|---------------------------------------------|
| [M+H] <sup>+</sup>                                   | 350.0971 | Protonated molecule                         |
| [M+H-H <sub>2</sub> O] <sup>+</sup>                  | 332.0865 | Loss of a water molecule                    |
| [M+H-CO <sub>2</sub> ] <sup>+</sup>                  | 306.1022 | Loss of carbon dioxide                      |
| [M+H-H <sub>2</sub> O-CO <sub>2</sub> ] <sup>+</sup> | 288.0917 | Subsequent loss of water and carbon dioxide |

## X-ray Crystallography

A definitive crystal structure for **Ulifloxacin** is not available in open-access crystallographic databases. The crystal structure of a related compound, 1 ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported with a monoclinic crystal system and space group P 1 21/n 1.<sup>[5]</sup>

## Mechanism of Action

**Ulifloxacin**, like other fluoroquinolones, exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, **Ulifloxacin** introduces double-strand breaks in the bacterial DNA, ultimately leading to cell death.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Ulifloxacin**.

## Synthesis Pathway

**Ulifloxacin** is the active metabolite of the prodrug **Prulifloxacin**. *In vivo*, **Prulifloxacin** is hydrolyzed to **Ulifloxacin**. A general synthetic route to obtain **Ulifloxacin** involves the reaction of an anhydride of 6-fluoro-7-chloro-1-methylamino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in dimethyl sulfoxide.



[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **Ulifloxacin**.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) Analysis

A validated RP-HPLC method for the estimation of the prodrug **Prulifloxacin** can be adapted for **Ulifloxacin**.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).[\[2\]](#)
- Mobile Phase: A mixture of phosphate buffer and acetonitrile. For **Prulifloxacin**, a 60:40 (v/v) mixture of 10 mM phosphate buffer (pH 3.0 with triethylamine) and acetonitrile is used.[\[2\]](#) For **Ulifloxacin**, a ratio of 150:850 (v/v) of phosphate buffer (pH 7.4 with triethylamine) and acetonitrile has been reported for the prodrug.[\[9\]](#)
- Flow Rate: 1.0 mL/min.[\[2\]](#)[\[9\]](#)
- Detection: UV detector at 275 nm or 282 nm.[\[2\]](#)[\[9\]](#)
- Injection Volume: 20  $\mu$ L.[\[2\]](#)[\[9\]](#)
- Run Time: 10 minutes.[\[2\]](#)[\[9\]](#)

Table 3: HPLC Method Validation Parameters for **Prulifloxacin**

| Parameter                       | Result             | Reference           |
|---------------------------------|--------------------|---------------------|
| Linearity Range                 | 2-12 $\mu$ g/mL    | <a href="#">[2]</a> |
| Correlation Coefficient ( $r$ ) | > 0.999            | <a href="#">[2]</a> |
| Limit of Detection (LOD)        | 0.01446 $\mu$ g/mL | <a href="#">[2]</a> |
| Limit of Quantitation (LOQ)     | Not specified      | <a href="#">[2]</a> |
| Retention Time                  | 6.83 min           | <a href="#">[2]</a> |

```
digraph "HPLC_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2];

SamplePrep [label="Sample Preparation\n(Dissolution in Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Injection [label="Injection (20  $\mu$ L)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Separation [label="HPLC Separation\n(C18 Column, Isocratic Elution)", fillcolor="#FBBC05", fontcolor="#202124"];
Detection [label="UV Detection\n(275-282 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]

SamplePrep -> Injection [arrowhead=vee, color="#5F6368"];
Injection -> Separation [arrowhead=vee, color="#5F6368"];
Separation -> Detection [arrowhead=vee, color="#5F6368"];
Detection -> Analysis [arrowhead=vee, color="#5F6368"];
}
```

```
SamplePrep [label="Sample Preparation\n(Dissolution in Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Injection [label="Injection (20  $\mu$ L)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Separation [label="HPLC Separation\n(C18 Column, Isocratic Elution)", fillcolor="#FBBC05", fontcolor="#202124"];
Detection [label="UV Detection\n(275-282 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]
```

```
SamplePrep -> Injection [arrowhead=vee, color="#5F6368"];
Injection -> Separation [arrowhead=vee, color="#5F6368"];
Separation -> Detection [arrowhead=vee, color="#5F6368"];
Detection -> Analysis [arrowhead=vee, color="#5F6368"];
}
```

Caption: General workflow for HPLC analysis.

### Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterium.

- Materials: 96-well microtiter plates, bacterial culture (e.g., Escherichia coli), appropriate broth medium (e.g., Mueller-Hinton Broth), **Ulifloxacin** stock solution.
- Procedure:
  - Prepare serial two-fold dilutions of **Ulifloxacin** in the broth medium in the wells of a microtiter plate.
  - Inoculate each well with a standardized bacterial suspension (approximately  $5 \times 10^5$  CFU/mL).
  - Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
  - Incubate the plate at 37°C for 18-24 hours.
  - The MIC is the lowest concentration of **Ulifloxacin** that completely inhibits visible bacterial growth.

Table 4: MIC of **Ulifloxacin** against Escherichia coli

| Parameter          | Value                                           | Reference |
|--------------------|-------------------------------------------------|-----------|
| Geometric Mean MIC | Lower than levofloxacin                         | [1][13]   |
| MIC <sub>90</sub>  | More potent than ciprofloxacin and levofloxacin | [13][14]  |

This guide provides a foundational understanding of the structural and functional aspects of **Ulifloxacin**. Further research is warranted to elucidate the complete spectroscopic and crystallographic profile of this important antibiotic.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Antimicrobial activity of prulifloxacin in comparison with other fluoroquinolones against community-acquired urinary and respiratory pathogens isolated in Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
2. tsijournals.com [tsijournals.com]
3. Ulifloxacin | C16H16FN3O3S | CID 124225 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. medkoo.com [medkoo.com]
5. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
6. rjpn.org [rjpn.org]
7. researchgate.net [researchgate.net]
8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
9. jmpas.com [jmpas.com]
10. wjpls.org [wjpls.org]
11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
12. Development and Validation of a RP-HPLC Method for Estimation of Prulifloxacin in Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
13. researchgate.net [researchgate.net]
14. In vitro activity of prulifloxacin against Escherichia coli isolated from urinary tract infections and the biological cost of prulifloxacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Structural Analysis of the Ulifloxacin Molecule: A Technical Guide]. BenchChem, [2025]. [Online PDF Available at: <https://www.benchchem.com/product/b1683389#in-depth-structural-analysis-of-the-ulifloxacin-molecule>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)